molecular formula C17H16ClN3O2 B4524937 2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B4524937
M. Wt: 329.8 g/mol
InChI Key: GIAXYVWFDULOOI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a chlorophenyl group, which can influence its chemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-23-10-16-20-14-7-6-13(9-15(14)21-16)19-17(22)8-11-2-4-12(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXYVWFDULOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The chlorophenyl group can be introduced through a substitution reaction, and the methoxymethyl group can be added via an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzimidazole derivatives with additional oxygen-containing groups, while reduction can yield more saturated compounds .

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The chlorophenyl group can enhance its binding affinity, while the methoxymethyl group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is unique due to its combination of a benzimidazole core, chlorophenyl group, and methoxymethyl group. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for research and development .

Biological Activity

The compound 2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H17ClN3O2
  • Molecular Weight : 344.79 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.

The anticancer activity is primarily attributed to the induction of apoptosis in tumor cells. Studies have demonstrated that these compounds can activate caspase pathways, which are crucial in programmed cell death. For example, a study showed that certain benzimidazole derivatives led to significant caspase-3 activation, indicating their potential role in apoptosis induction .

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties. The structural modifications in compounds like this compound may enhance their effectiveness against various bacterial strains.

Case Studies

  • Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were tested against gram-positive and gram-negative bacteria. Results indicated that compounds with similar structures exhibited moderate to high activity against Staphylococcus aureus and Escherichia coli .
  • Enzymatic Inhibition : Another research focused on the inhibition of specific enzymes involved in bacterial cell wall synthesis, revealing that certain modifications in the benzimidazole structure could significantly enhance inhibitory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl ring tends to enhance biological activity.
  • Methoxymethyl Group Influence : The methoxymethyl substitution has been shown to improve solubility and bioactivity, making it a favorable modification for enhancing therapeutic potential .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityKey Findings
This compoundAnticancer, AntimicrobialInduces apoptosis via caspase activation; effective against S. aureus
Related Benzimidazole DerivativeAnticancerSignificant growth inhibition in A549 cells; targets DNA synthesis
Another Benzimidazole CompoundAntimicrobialInhibits bacterial growth; effective against E. coli

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide?

The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

  • Temperature : Optimal ranges are 60–80°C to avoid side reactions (e.g., decomposition of the methoxymethyl group) .
  • pH : Neutral to slightly basic conditions (pH 7–8) stabilize the benzimidazole ring during coupling reactions .
  • Solvents : Polar aprotic solvents like DMF or ethanol enhance solubility of intermediates .
  • Catalysts : Triethylamine (TEA) or NaHCO₃ is used to deprotonate reactive sites and accelerate amide bond formation .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the methoxymethyl group (δ ~3.3 ppm for OCH₃) and benzimidazole protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the acetamide backbone .
  • HPLC : Purity >95% is achievable using a C18 column with a methanol/water gradient .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:

  • Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays for enzyme inhibition .
  • Structural Analogs : Compare activity of derivatives (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate structure-activity relationships (SAR) .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins and identify false positives due to aggregation .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative to capture binding partners .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions in cancer cells .
  • Thermal Shift Assays (TSA) : Monitor protein stability changes upon compound binding via differential scanning fluorimetry .

Q. How can researchers improve metabolic stability for in vivo studies?

  • Prodrug Design : Mask the methoxymethyl group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
  • Formulation : Use lipid-based nanoparticles to improve solubility and prolong half-life .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare means across multiple concentrations and control groups to assess significance (p <0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity and enzyme inhibition data) .

Q. How should researchers address low reproducibility in biological assays?

  • Standardized Protocols : Adopt SOPs for cell passage number, serum batch, and incubation time .
  • Internal Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate .
  • Blinded Experiments : Assign compound handling and data analysis to separate team members to minimize bias .

Advanced Methodological Challenges

Q. What techniques are recommended for studying the compound’s interaction with DNA or RNA?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized oligonucleotides .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
  • Fluorescence Quenching : Use ethidium bromide displacement assays to quantify intercalation efficiency .

Q. How can researchers validate off-target effects in kinase inhibition studies?

  • Kinome-Wide Profiling : Utilize commercial panels (e.g., Eurofins KinaseProfiler) to test against 300+ kinases .
  • RNA Sequencing (RNA-seq) : Identify transcriptomic changes in treated cells to uncover unintended pathway modulation .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by monitoring protein thermal stability shifts .

Stability and Storage

Q. What conditions are optimal for long-term storage of the compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis every 30 days .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 2
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2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide

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